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Compound of Interest

Compound Name: ATTO 488 NHS ester

Cat. No.: B12371995 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the conjugation of ATTO 488 NHS ester to antibodies. The

protocol outlines the necessary steps from antibody preparation to the final purification and

characterization of the fluorescently labeled antibody.

Introduction
ATTO 488 is a fluorescent label belonging to the rhodamine family of dyes. It is characterized

by its excellent water solubility, strong absorption, high fluorescence quantum yield, and

significant photostability.[1] These properties make ATTO 488 an ideal candidate for various

fluorescence imaging applications, including single-molecule detection, high-resolution

microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence

in-situ hybridization (FISH).[1] The N-hydroxysuccinimide (NHS) ester functional group of ATTO

488 readily reacts with primary amino groups (-NH2) on proteins, such as the lysine residues of

antibodies, to form a stable amide bond.[2][3] This process, known as antibody conjugation, is

a widely used technique for creating fluorescently labeled antibodies for various

immunoassays.[3][4]

Principle of the Reaction
The conjugation of ATTO 488 NHS ester to an antibody is based on the reaction between the

succinimidyl ester group of the dye and the primary amine groups present on the antibody,

primarily on the side chains of lysine residues. This reaction is most efficient under mild alkaline

conditions (pH 8.0-9.0), which ensures that the primary amines are deprotonated and thus
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nucleophilic. The NHS ester is a good leaving group, facilitating the formation of a stable amide

linkage between the dye and the antibody.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the ATTO 488 NHS ester
antibody conjugation protocol, compiled from various sources.
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Parameter
Recommended
Value/Range

Notes Source(s)

Antibody

Concentration

1-10 mg/mL (2 mg/mL

is optimal)

Higher concentrations

generally lead to

higher labeling

efficiency.

Concentrations below

2 mg/mL can

decrease efficiency.

[2][5]

Reaction Buffer

0.1 M Sodium

Bicarbonate or 1 M

Phosphate Buffer

The pH of the reaction

buffer should be

maintained between

8.0 and 9.0 (optimally

8.3-8.5).

[1]

ATTO 488 NHS Ester

Stock Solution

2 mg/mL or 10 mM in

anhydrous DMSO or

DMF

The stock solution

should be prepared

fresh immediately

before use to avoid

hydrolysis of the NHS

ester.

[5][6]

Molar Excess of Dye

(Dye:Antibody Ratio)

3:1 to 20:1 (start with

10:1)

The optimal ratio

depends on the

specific antibody and

desired degree of

labeling (DOL).

Optimization may be

required.

[1][6]

Reaction Time 30-60 minutes

In some cases, the

reaction can be

complete within 5-10

minutes.

[1][7]

Reaction Temperature Room Temperature

The reaction is

typically carried out at

ambient temperature.

[1][6]
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Degree of Labeling

(DOL)

2-10 (optimal for most

antibodies is 4-8)

Over-labeling can lead

to reduced antibody

binding affinity and

fluorescence

quenching.

[1][2]

Purification Method

Gel Permeation

Chromatography (e.g.,

Sephadex G-25), Spin

Desalting Columns, or

Dialysis

These methods are

effective for

separating the labeled

antibody from

unreacted dye.

[1][2][5]

Storage of Conjugate

2-8°C for short-term

(up to 2 weeks), -20°C

for long-term

Store protected from

light. Aliquoting is

recommended to

avoid repeated freeze-

thaw cycles.

[2]

Experimental Protocol
This protocol provides a detailed methodology for conjugating ATTO 488 NHS ester to an

antibody.

Antibody Preparation
Proper preparation of the antibody is crucial for successful conjugation. The antibody solution

must be free of any amine-containing substances that can compete with the antibody for

reaction with the NHS ester.

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or

glycine) or stabilizers like bovine serum albumin (BSA) or gelatin, it must be purified.[1][6]

This can be achieved through dialysis against 1X Phosphate Buffered Saline (PBS) at pH

7.2-7.4 or by using a spin column for buffer exchange.[1][6]

Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in a suitable

reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[5]
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Preparation of ATTO 488 NHS Ester Stock Solution
The ATTO 488 NHS ester is moisture-sensitive and should be handled accordingly.

Allow the vial of ATTO 488 NHS ester to warm to room temperature for at least 20 minutes

before opening to prevent moisture condensation.[6]

Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO)

or N,N-dimethylformamide (DMF) to a concentration of 10 mg/mL or 2 mM.[2][6] This

solution should be prepared immediately before use.

Antibody Conjugation Reaction
Molar Ratio Calculation: Determine the required volume of the ATTO 488 NHS ester stock

solution to achieve the desired molar excess. A starting point of a 10:1 molar ratio of dye to

antibody is recommended.[1]

Reaction Incubation: Add the calculated volume of the dye stock solution to the antibody

solution while gently vortexing.[5] Protect the reaction mixture from light by wrapping the vial

in aluminum foil and incubate for 30-60 minutes at room temperature with gentle shaking or

rotation.[1][5]

Purification of the Labeled Antibody
Purification is necessary to remove any unreacted, hydrolyzed dye from the antibody-dye

conjugate.

Gel Filtration/Spin Column: The most common method for purification is size exclusion

chromatography using a pre-packed spin desalting column (e.g., Sephadex G-25).[1][2][5]

Prepare the spin column according to the manufacturer's instructions. This typically

involves removing the storage buffer by centrifugation.[2][5]

Apply the conjugation reaction mixture to the top of the resin bed.[1][2]

Centrifuge the column to collect the purified, labeled antibody.[2][5] The labeled antibody

will elute first, while the smaller, unconjugated dye molecules are retained in the column.

[2]
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Dialysis: Alternatively, the conjugate can be purified by dialysis against PBS, although this

method is generally slower.[1]

Characterization of the Conjugate
Degree of Labeling (DOL) Calculation: The DOL, which is the average number of dye

molecules conjugated to each antibody molecule, is a critical parameter. It can be

determined spectrophotometrically.

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the

absorbance maximum of ATTO 488 (approximately 500-503 nm, Amax).[2]

Calculate the DOL using the following equation: DOL = (Amax × ε_protein) / [(A280 -

(Amax × CF280)) × ε_dye] Where:

Amax is the absorbance at the maximum wavelength of ATTO 488.

A280 is the absorbance at 280 nm.

ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~203,000

M⁻¹cm⁻¹ for IgG).[2]

ε_dye is the molar extinction coefficient of ATTO 488 at its Amax (typically ~90,000

M⁻¹cm⁻¹).

CF280 is the correction factor for the dye's absorbance at 280 nm (for ATTO 488, this is

~0.09).
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Caption: Experimental workflow for ATTO 488 NHS ester antibody conjugation.
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Caption: Chemical reaction of ATTO 488 NHS ester with an antibody's primary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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